molecular formula C9H10O3S B3054938 3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide CAS No. 62521-48-6

3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide

Cat. No.: B3054938
CAS No.: 62521-48-6
M. Wt: 198.24 g/mol
InChI Key: FFPSODOPRLCEAD-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide is a chemical compound with the molecular formula C9H10O3S and a molecular weight of 198.24 g/mol . It is a derivative of benzothiophene, characterized by the presence of a hydroxyl group and a methyl group on the benzothiophene ring, along with a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,3-dihydrobenzothiophene with an oxidizing agent to introduce the sulfone group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of the benzothiophene ring .

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfone group plays a crucial role in its binding affinity and specificity . Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-3-methyl-2,3-dihydrobenzothiophene 1,1-Dioxide is unique due to the presence of both hydroxyl and methyl groups, which enhance its versatility in chemical reactions and potential biological activities. The combination of these functional groups with the sulfone moiety provides a distinct profile that can be exploited in various applications.

Properties

IUPAC Name

3-methyl-1,1-dioxo-2H-1-benzothiophen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-9(10)6-13(11,12)8-5-3-2-4-7(8)9/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPSODOPRLCEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)C2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514329
Record name 3-Hydroxy-3-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62521-48-6
Record name 3-Hydroxy-3-methyl-2,3-dihydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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